5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride
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Overview
Description
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H8FN3·HCl It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a hydrazinyl group at the 2-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylpyridine.
Hydrazination: The 5-fluoro-2-methylpyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position.
Hydrochloride Formation: The resulting 5-fluoro-2-hydrazinyl-3-methylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine N-oxide.
Reduction: Formation of 5-fluoro-2-hydrazinyl-3-methylpyridine hydrazine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyridine: Lacks the hydrazinyl group.
2-Hydrazinyl-3-methylpyridine: Lacks the fluorine atom.
5-Fluoro-3-methylpyridine: Lacks the hydrazinyl group.
Uniqueness
5-Fluoro-2-hydrazinyl-3-methylpyridine hydrochloride is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClFN3 |
---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4-2-5(7)3-9-6(4)10-8;/h2-3H,8H2,1H3,(H,9,10);1H |
InChI Key |
NKLANPYBBLWIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NN)F.Cl |
Origin of Product |
United States |
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